4-({[(Cyclopentylamino)carbothioyl]amino}carbonyl)-1,1'-biphenyl 4-({[(Cyclopentylamino)carbothioyl]amino}carbonyl)-1,1'-biphenyl
Brand Name: Vulcanchem
CAS No.:
VCID: VC0990391
InChI: InChI=1S/C19H20N2OS/c22-18(21-19(23)20-17-8-4-5-9-17)16-12-10-15(11-13-16)14-6-2-1-3-7-14/h1-3,6-7,10-13,17H,4-5,8-9H2,(H2,20,21,22,23)
SMILES: C1CCC(C1)NC(=S)NC(=O)C2=CC=C(C=C2)C3=CC=CC=C3
Molecular Formula: C19H20N2OS
Molecular Weight: 324.4 g/mol

4-({[(Cyclopentylamino)carbothioyl]amino}carbonyl)-1,1'-biphenyl

CAS No.:

Cat. No.: VC0990391

Molecular Formula: C19H20N2OS

Molecular Weight: 324.4 g/mol

* For research use only. Not for human or veterinary use.

4-({[(Cyclopentylamino)carbothioyl]amino}carbonyl)-1,1'-biphenyl -

Specification

Molecular Formula C19H20N2OS
Molecular Weight 324.4 g/mol
IUPAC Name N-(cyclopentylcarbamothioyl)-4-phenylbenzamide
Standard InChI InChI=1S/C19H20N2OS/c22-18(21-19(23)20-17-8-4-5-9-17)16-12-10-15(11-13-16)14-6-2-1-3-7-14/h1-3,6-7,10-13,17H,4-5,8-9H2,(H2,20,21,22,23)
Standard InChI Key ADMGNQIFMGSONZ-UHFFFAOYSA-N
SMILES C1CCC(C1)NC(=S)NC(=O)C2=CC=C(C=C2)C3=CC=CC=C3
Canonical SMILES C1CCC(C1)NC(=S)NC(=O)C2=CC=C(C=C2)C3=CC=CC=C3

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